Benz[a]anthracene-7-acetonitrile
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Overview
Description
Benz[a]anthracene-7-acetonitrile is a useful research compound. Its molecular formula is C20H13N and its molecular weight is 267.3 g/mol. The purity is usually 95%.
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Scientific Research Applications
Photoreactions and Photodegradation
- Photodegradation of PAHs, including benz[a]anthracene, has been studied extensively. For instance, photodegradation reactions of polycyclic aromatic hydrocarbons like anthracene and benz[a]anthracene have been examined under various conditions, revealing insights into the mechanisms and products of these reactions (Librando et al., 2014). Additionally, the photooxidation reactions of PAHs, including benz[a]anthracene, over photocatalysts, have been explored, showing improvements in reaction rates under certain conditions (Kohtani et al., 2005).
Environmental Impact and Remediation
- The presence and behavior of benz[a]anthracene in environmental settings have been a focus of research. For example, the study of its photodegradation in the presence of atmospheric aerosol constituents has provided insights into how organic composition influences its decay rates in atmospheric aerosols (Jang & McDow, 1995). Another study on the ozonation of benz[a]anthracene has provided valuable information about its degradation pathway and the types of products formed during this process (Yao et al., 1998).
Analytical Methods and Detection Techniques
- Advanced techniques have been developed for the detection and analysis of PAHs, including benz[a]anthracene. Studies like the one on the rapid determination of anthracene and benzo(a)pyrene by high-performance liquid chromatography with fluorescence detection have contributed to more efficient and accurate analytical methods (Rubio-Clemente et al., 2017).
Cancer Research
- The role of benz[a]anthracene in cancer research has been explored, particularly in relation to its metabolites and tumorigenic properties. Studies have investigated its tumorigenicity on mouse skin, providing insights into the mechanisms of cancer initiation by PAHs (Wood et al., 1977).
Safety and Hazards
Mechanism of Action
Target of Action
Benz[a]anthracene-7-acetonitrile is a biochemical used in proteomics research . .
Mode of Action
It is known that the metabolism of benz[a]anthracene, a related compound, involves cytochrome p450 enzymes and epoxide hydrolase . These enzymes lead to the formation of various dihydrodiols, which are further metabolized to form carcinogenic compounds .
Biochemical Pathways
Benz[a]anthracene, a related compound, is known to be involved in the formation of epoxides and dihydrodiols . These metabolites are formed as a result of the action of PAH metabolizing enzymes present in all tissues .
Result of Action
Benz[a]anthracene, a related compound, has been found to be genotoxic and carcinogenic in animal studies . It has been shown to induce tumors in the liver, skin, and lungs of young mice after ingestion, dermal application, and subcutaneous and intraperitoneal injection .
Action Environment
A study on the ozonation of benz[a]anthracene, a related compound, suggests that environmental factors such as temperature and the presence of other chemicals can influence its degradation .
Biochemical Analysis
Biochemical Properties
It is known that benz[a]anthracene, a related compound, is a polycyclic aromatic hydrocarbon (PAH) produced during the incomplete combustion of carbon-containing fuels
Cellular Effects
Benz[a]anthracene, a related compound, has been shown to induce oxidative stress-induced neuronal damage, cholinergic dysfunction, and disruption of monoaminergic and purinergic enzymes
Molecular Mechanism
Benz[a]anthracene, a related compound, is known to be metabolized by various pathways involving enzymes such as laccase, cytochrome P450, and bacterial dioxygenase
Temporal Effects in Laboratory Settings
Benz[a]anthracene, a related compound, has been shown to induce changes in cell viability over time
Dosage Effects in Animal Models
Benz[a]anthracene, a related compound, has been shown to induce pulmonary toxicity in rats at high doses
Metabolic Pathways
Benz[a]anthracene, a related compound, is known to be transformed or metabolized by various pathways involving enzymes such as laccase, cytochrome P450, and bacterial dioxygenase
Transport and Distribution
Benz[a]anthracene, a related compound, has been shown to be distributed in various environmental places such as fresh water, marine sediment, sand, and also in the atmosphere
Subcellular Localization
Benz[a]anthracene, a related compound, is known to be localized in various compartments within the cell due to its lipophilic nature
Properties
IUPAC Name |
2-benzo[a]anthracen-7-ylacetonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13N/c21-12-11-19-17-8-4-2-6-15(17)13-20-16-7-3-1-5-14(16)9-10-18(19)20/h1-10,13H,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHUUNAACTDWPKC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C(C4=CC=CC=C4C=C32)CC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50212252 |
Source
|
Record name | Benz(a)anthracen-7-acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50212252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63018-69-9 |
Source
|
Record name | Benz(a)anthracen-7-acetonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063018699 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benz(a)anthracen-7-acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50212252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.